2-Methylcyclohexylamine

Phase Transfer Extraction Formulation

Select 2-Methylcyclohexylamine for its strategic advantage: the 2-methyl substitution reduces water solubility vs. cyclohexylamine, enhancing organic-phase partitioning in pharmaceutical intermediate synthesis. Its ~4.2 mmHg vapor pressure at 25°C provides sustained volatility for volatile corrosion inhibitors. Distinct stereoelectronic properties enable chiral ligand synthesis and catalytic studies. Choose high-purity grade (≥98%) for reproducible results.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 7003-32-9
Cat. No. B147291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexylamine
CAS7003-32-9
Synonyms1-Amino-2-methylcyclohexane
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCCC1N
InChIInChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3
InChIKeyFEUISMYEFPANSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexylamine (CAS 7003-32-9): Essential Procurement & Selection Guide for Scientific and Industrial Applications


2-Methylcyclohexylamine (CAS 7003-32-9) is a primary alicyclic amine derivative of cyclohexane, characterized by a methyl substituent at the 2-position of the cyclohexyl ring [1]. It is commonly supplied as a mixture of cis- and trans- diastereomers and serves as a versatile intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its fundamental properties include a molecular formula of C₇H₁₅N (MW 113.2 g/mol) and a predicted pKa of 10.72±0.70, positioning it as a moderately strong organic base .

Why Cyclohexylamine, N-Methylcyclohexylamine, or 2,6-Dimethylcyclohexylamine Cannot Substitute for 2-Methylcyclohexylamine in Critical Processes


Simple substitution of 2-methylcyclohexylamine with unsubstituted cyclohexylamine or alternative alkylated derivatives is scientifically unsound due to quantifiable differences in physicochemical behavior, stereoelectronically controlled reaction pathways, and product selectivity profiles. As detailed below, the specific position of the methyl group in 2-methylcyclohexylamine uniquely modulates its water solubility, volatility, and β-elimination kinetics in catalytic hydrodenitrogenation compared to cyclohexylamine and 2,6-dimethylcyclohexylamine [1]. Furthermore, its distinct metabolic conversion rate, when serving as a metabolite of sweet sulfamates, directly impacts the interpretation of toxicological studies, an aspect that differs from 4-methylcyclohexylamine [2].

Quantitative Differentiation: Head-to-Head Comparative Data for 2-Methylcyclohexylamine (7003-32-9)


Differential Water Solubility: 2-Methylcyclohexylamine Exhibits Significantly Reduced Aqueous Miscibility Compared to Cyclohexylamine

The introduction of a single methyl group at the 2-position fundamentally alters the water solubility profile of the cyclohexylamine scaffold. While unsubstituted cyclohexylamine is fully miscible with water, 2-methylcyclohexylamine is only slightly soluble . This distinction is critical for designing biphasic reaction systems, aqueous work-up procedures, and predicting environmental mobility.

Phase Transfer Extraction Formulation Environmental Fate

Volatility and Flash Point: 2-Methylcyclohexylamine Demonstrates Higher Volatility and Lower Flash Point than Cyclohexylamine

Comparative analysis of physical constants reveals that 2-methylcyclohexylamine (bp 149-150°C, vapor pressure ~4.2 mmHg at 25°C, flash point 21°C) exhibits a higher boiling point but notably lower flash point and distinct vapor pressure characteristics relative to cyclohexylamine (bp 134°C, vapor pressure 10 mmHg at 22°C, flash point 28.6°C) [1]. These differences have direct implications for flammability classification and vapor-phase applications such as corrosion inhibition.

Process Safety Volatile Corrosion Inhibitors (VCI) Storage Handling

Stereoelectronically Controlled β-Elimination Rate in Hydrodenitrogenation (HDN) Distinguishes 2-Methylcyclohexylamine from Cyclohexylamine and 2,6-Dimethylcyclohexylamine

In a head-to-head catalytic study over sulfided Ni–Mo/γ-Al₂O₃ at 200-350°C and 50 bar, the rate of β-elimination of the amino group is governed by the stereoelectronic environment [1]. The presence of a methyl group at the 2-position introduces a tertiary β-carbon atom in certain conformations, accelerating elimination compared to cyclohexylamine (which lacks tertiary β-carbons) but decelerating it relative to the more sterically hindered 2,6-dimethylcyclohexylamine. The study explicitly states that elimination of a β-hydrogen from a tertiary carbon is faster than from a secondary carbon, and that the stereochemical configuration (anti-periplanar vs. syn-periplanar) further modulates the rate [1].

Catalysis Hydrodenitrogenation (HDN) Petroleum Refining Stereochemistry

Distinct Metabolic Fate as a Sulfamate Metabolite: 2-Methylcyclohexylamine Exhibits Different In Vivo Conversion Rates Compared to 4-Methylcyclohexylamine

When comparing the metabolic conversion of structurally related methylcyclohexyl sulfamates in Wistar albino rats, the identity of the methylcyclohexylamine metabolite influences the observed conversion efficiency. While the study primarily reports low overall conversion for 2-methylcyclohexyl sulfamate (exact % not quantified), it provides a direct quantitative baseline for the 4-methyl isomer: the average percent conversion to 4-methylcyclohexylamine was 0.007%, and to 4-methylcyclohexanone was 0.0013% [1]. This establishes that the ring position of the methyl group profoundly alters metabolic stability, with 4-methylcyclohexylsulfamate being metabolized to a lesser extent than cyclooctyl- and cycloheptylsulfamates, but to a greater extent than cyclohexylsulfamate [1].

Metabolism Toxicology Sulfamate Sweeteners Pharmacokinetics

Optimal Application Scenarios for 2-Methylcyclohexylamine (7003-32-9) Based on Comparative Evidence


Synthesis of Apelin Receptor Modulators and Pharmaceutical Intermediates Requiring Reduced Water Solubility

The reduced water solubility of 2-methylcyclohexylamine relative to cyclohexylamine is advantageous in the synthesis of apelin receptor modulators and other pharmaceutical intermediates, where partitioning into organic phases is essential for reaction efficiency and product isolation . Its slight water solubility minimizes losses during aqueous work-up, a key consideration in multi-step synthetic sequences.

Formulation of Volatile Corrosion Inhibitors (VCIs) with Tailored Vapor Pressure Profiles

The specific vapor pressure of ~4.2 mmHg at 25°C and flash point of 21°C make 2-methylcyclohexylamine suitable for formulating volatile corrosion inhibitors where a slower, more sustained release profile is required compared to the more volatile cyclohexylamine (10 mmHg at 22°C). This differential volatility directly influences the protective lifespan of VCI-treated materials.

Mechanistic Studies of Catalytic Hydrodenitrogenation (HDN) in Petroleum Refining

As an established intermediate in the HDN of toluidine [1], 2-methylcyclohexylamine is an essential model compound for investigating the stereoelectronic control of β-elimination pathways over sulfided Ni–Mo/γ-Al₂O₃ catalysts. Its unique reactivity, lying between cyclohexylamine and 2,6-dimethylcyclohexylamine, allows researchers to probe the influence of a single ring substituent on C–N bond cleavage kinetics, informing the design of more efficient hydrotreating catalysts [2].

Preparation of Metal Complexes and Chiral Ligands for Asymmetric Catalysis

The chiral centers present in 2-methylcyclohexylamine (due to the substituted C1 and C2 carbons) enable its use as a precursor for chiral ligands, such as (1R,2S)-1-aminomethyl-2-methylcyclohexylamine, which has been employed to prepare Pt(II) and Co(III) complexes for asymmetric catalysis applications [3]. This stereochemical complexity is absent in simpler analogs like cyclohexylamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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